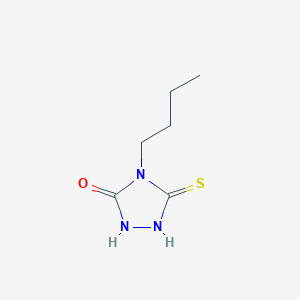

4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol

Description

Significance of the 1,2,4-Triazole (B32235) Heterocycle in Contemporary Chemical Science

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, is a cornerstone in modern chemical science. frontiersin.org This structural motif is present in a vast array of compounds that exhibit a wide spectrum of biological activities and material properties. frontiersin.orgnih.gov The versatility of the triazole ring allows for the accommodation of various substituents, enabling the synthesis of diverse bioactive molecules. nih.gov

Derivatives of 1,2,4-triazole are prominent in medicinal chemistry due to their wide range of therapeutic applications. researchgate.net These compounds are known to possess antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. frontiersin.orgresearchgate.net The global spread of drug-resistant bacteria has spurred significant research into new antibacterial agents, with 1,2,4-triazole derivatives being a key area of investigation. mdpi.com A number of clinically important drugs, such as the antifungal agents fluconazole (B54011) and itraconazole, feature the 1,2,4-triazole core, underscoring its importance in pharmaceutical development. frontiersin.orgnih.gov

Beyond medicine, 1,2,4-triazoles have applications in agrochemistry and materials science. frontiersin.org The unique chemical properties of the triazole ring, including its aromaticity and ability to engage in various chemical reactions, make it a valuable building block in the synthesis of complex organic molecules. nih.govscribd.com The synthesis of substituted 1,2,4-triazoles can be achieved through various methods, including microwave-assisted synthesis, which can offer improved yields and shorter reaction times compared to conventional techniques. slideshare.net

| Biological Activity | References |

|---|---|

| Antimicrobial | frontiersin.orgnih.govmdpi.com |

| Antifungal | frontiersin.orgresearchgate.netmdpi.com |

| Antiviral | frontiersin.orgnih.govresearchgate.net |

| Anticancer | frontiersin.orgnih.govresearchgate.net |

| Anti-inflammatory | frontiersin.orgnih.govresearchgate.net |

| Anticonvulsant | frontiersin.orgnih.govresearchgate.net |

Overview of 4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol within the Context of Substituted Triazole Chemistry

The compound this compound is a specific derivative of the 1,2,4-triazole core. Its structure is characterized by a butyl group attached to the nitrogen atom at position 4, a mercapto group (-SH) at position 5, and a hydroxyl group (-OH) at position 3 of the triazole ring. This particular arrangement of substituents places it within the class of 3,4,5-trisubstituted 1,2,4-triazoles.

The synthesis of such substituted triazoles often involves multi-step procedures. A common route to 4-substituted-5-mercapto-1,2,4-triazol-3-ols involves the reaction of a corresponding thiocarbohydrazide (B147625) with a carboxylic acid derivative, followed by cyclization. For instance, the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol involves the reaction of benzoic acid hydrazide with carbon disulfide, followed by cyclization with hydrazine (B178648) hydrate (B1144303). researchgate.netktu.edu.tr The synthesis of the title compound would likely follow a similar pathway, starting with a butyl-substituted hydrazine derivative.

The presence of the mercapto and hydroxyl groups suggests that this compound can exist in tautomeric forms, a common feature of mercapto-substituted 1,2,4-triazoles. nih.gov The mercapto group, in particular, is a key functional group that can be further modified, for example, through S-alkylation, to generate a variety of new derivatives with potentially different biological activities. researchgate.net Research on related mercapto-triazoles has shown that these compounds can serve as scaffolds for developing agents with antiproliferative and antimicrobial activities. nih.govnih.gov

While specific research findings on this compound are not extensively documented in publicly available literature, its structural features align with those of other well-studied 1,2,4-triazole derivatives that have demonstrated significant biological potential. The combination of the butyl group, which can influence lipophilicity, and the reactive mercapto and hydroxyl groups make it an interesting candidate for further investigation in medicinal and materials chemistry.

| Feature | Description |

|---|---|

| Core Structure | 1,2,4-Triazole |

| Substituent at N4 | Butyl group |

| Substituent at C5 | Mercapto group (-SH) |

| Substituent at C3 | Hydroxyl group (-OH) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3OS/c1-2-3-4-9-5(10)7-8-6(9)11/h2-4H2,1H3,(H,7,10)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAKWIYWXDCKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)NNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368925 | |

| Record name | 4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27106-11-2 | |

| Record name | 4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Butyl 5 Mercapto 4h 1,2,4 Triazol 3 Ol Analogues

Strategies for the De Novo Synthesis of 1,2,4-Triazole (B32235) Core Structures

The construction of the 1,2,4-triazole ring is a fundamental step in accessing a wide array of functionalized derivatives. Various synthetic strategies have been developed to efficiently produce these heterocyclic scaffolds.

One-Pot Synthetic Approaches to 3-Substituted-5-mercapto-1,2,4-triazoles

One-pot syntheses offer an efficient and streamlined approach to complex molecules by minimizing intermediate purification steps. For the synthesis of 3-substituted-5-mercapto-1,2,4-triazoles, a common one-pot method involves the reaction of hydrazides with carbon disulfide in the presence of a base, followed by the addition of hydrazine (B178648) hydrate (B1144303). researchgate.net This approach allows for the direct formation of the triazole ring from readily available starting materials. For instance, various 5-substituted-4H-4-amino-3-mercapto-1,2,4-triazoles have been synthesized in a single step by reacting hydrazides of benzoic acid derivatives with carbon disulfide in ethanolic potassium hydroxide (B78521), followed by treatment with hydrazine hydrate. researchgate.net This method has proven effective for producing compounds with modest to good yields and high purity. researchgate.net

Another one-pot, three-component protocol has been developed for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles, which involves the coupling of amidines with carboxylic acids and subsequent cyclization with hydrazines. nih.govisres.org This method has demonstrated a high success rate in parallel synthesis, highlighting its utility in combinatorial chemistry. nih.gov

Cyclization Reactions in the Formation of 1,2,4-Triazole-3-thiones from Thiosemicarbazides

The cyclization of thiosemicarbazides is a cornerstone for the synthesis of 1,2,4-triazole-3-thiones. This transformation is typically achieved under basic or acidic conditions, with the choice of medium often influencing the final product.

In a basic medium, such as an aqueous solution of sodium hydroxide, 1-acylthiosemicarbazides undergo intramolecular cyclization to yield 1,2,4-triazole-3-thiones. nih.govresearchgate.net For example, 1-[2-(ethylsulfanylphenyl)carbonyl]-4-substituted thiosemicarbazides can be cyclized by refluxing in 4N aqueous NaOH to produce the corresponding 5-[2-(ethylsulfanyl)phenyl]-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. nih.gov The reaction proceeds through the formation of an anion from the acylthiosemicarbazide, which then undergoes cyclization. researchgate.net The completion of the reaction is often confirmed by the disappearance of the C=O stretching band and the appearance of a C=N stretching band in the IR spectrum. nih.govresearchgate.net

Alternatively, oxidative cyclization of thiosemicarbazides can also lead to the formation of 1,2,4-triazole derivatives. mdpi.comresearchgate.net This method has been employed to prepare compounds such as 4-phenyl-5-(pyrazin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione from the corresponding thiosemicarbazide. mdpi.comresearchgate.net The reaction conditions for cyclization can significantly influence the outcome, with acidic media sometimes leading to the formation of 1,3,4-thiadiazole (B1197879) derivatives instead. ptfarm.pl

Functionalization and Derivatization of the 1,2,4-Triazole Scaffold

Once the 1,2,4-triazole core is established, further modifications can be introduced to modulate the compound's properties. Functionalization can occur at the nitrogen and carbon atoms of the triazole ring, as well as at the sulfur atom of the mercapto group.

Synthesis of N-Substituted and C-Substituted 1,2,4-Triazole Derivatives

The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can be readily alkylated or arylated. researchgate.net The regioselectivity of N-substitution can be influenced by steric effects and the nature of the alkylating agent. researchgate.net For instance, the reaction of S-protected 1,2,4-triazoles with various alkylating agents has been shown to yield both N(1) and N(2) alkylated isomers, with the N(2) isomer often being the preferential product. researchgate.net A variety of raw materials, including amidines, imidates, and hydrazones, can serve as sources of nitrogen for the synthesis of N-substituted 1,2,4-triazole derivatives. nih.govfrontiersin.org

C-substitution of the 1,2,4-triazole ring can be achieved during the de novo synthesis by selecting appropriately substituted starting materials. For example, the use of different carboxylic acid hydrazides in the reaction with isothiocyanates leads to C-substituted 1,2,4-triazole-3-thiols. researchgate.net

Preparation of Thioether Derivatives through S-Alkylation Reactions

The mercapto group of 1,2,4-triazole-3-thiones is a key site for functionalization, readily undergoing S-alkylation to form thioether derivatives. This reaction typically involves treating the triazole-3-thione with an alkyl halide in the presence of a base. tandfonline.com The alkylation has been shown to occur regioselectively at the sulfur atom rather than the nitrogen atoms of the triazole ring. tandfonline.com For example, the reaction of 1,2,4-triazole-3-thiones with benzyl (B1604629) chlorides or bromoacetophenones has been reported to yield exclusively S-substituted derivatives. researchgate.net This S-alkylation is a versatile method for introducing a wide range of substituents and has been used to synthesize novel quinoline-1,2,4-triazole hybrids. tandfonline.com

Formation of Schiff Bases from Amino-Substituted Triazoles

Amino-substituted 1,2,4-triazoles are valuable intermediates for the synthesis of Schiff bases. These are typically formed through the condensation reaction of the amino group with an aldehyde or ketone. nih.govresearchgate.net This reaction is often carried out by refluxing an equimolar mixture of the amino-1,2,4-triazole and the respective aldehyde in a suitable solvent like methanol. nih.gov The formation of the Schiff base is characterized by the presence of an azomethine group (HC=N). nih.govdergipark.org.tr Sonochemical methods have also been developed to facilitate the synthesis of Schiff bases from aminotriazoles, offering a rapid and efficient alternative to conventional heating. nih.gov These Schiff bases can serve as precursors for further chemical transformations, such as the synthesis of fused heterocyclic systems.

Interactive Data Tables

Table 1: Synthesis of 1,2,4-Triazole-3-thiones from Thiosemicarbazides

| Starting Thiosemicarbazide | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-[2-(ethylsulfanylphenyl)carbonyl]-4-substituted thiosemicarbazides | aq. NaOH (4N), reflux | 5-[2-(ethylsulfanyl)phenyl]-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Not specified | nih.gov |

| 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides | 8% NaOH solution | 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Not specified | researchgate.net |

| 2-(amino(pyrazin-2-yl)methylene)-N-phenylhydrazine-1-carbothioamide | Oxidative cyclization | 4-phenyl-5-(pyrazin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Not specified | mdpi.comresearchgate.net |

Table 2: S-Alkylation of 1,2,4-Triazole-3-thiones

| 1,2,4-Triazole-3-thione | Alkylating Agent | Product | Reference |

| 5-Aryl-4-substituted-1,2,4-triazole-3-thiones | Benzyl chlorides | 3-(Benzylthio)-5-aryl-4-substituted-4H-1,2,4-triazoles | researchgate.net |

| 5-Aryl-4-substituted-1,2,4-triazole-3-thiones | Bromoacetophenones | 2-(5-Aryl-4-substituted-4H-1,2,4-triazol-3-ylthio)-1-phenylethan-1-ones | researchgate.net |

| Quinolone-thiosemicarbazide derivatives | Ethyl bromoacetate | 3-S-Alkylated-1,2,4-triazole-quinolones | tandfonline.com |

Table 3: Formation of Schiff Bases from Amino-Substituted Triazoles

| Amino-1,2,4-triazole | Aldehyde/Ketone | Product (Schiff Base) | Reagents and Conditions | Reference |

| 4-Amino-1,2,4-triazole (B31798) | Various aromatic aldehydes | 4-(Substituted benzylidene amino)-4H-1,2,4-triazoles | Methanol, reflux | nih.govresearchgate.net |

| 4-Amino-5-(thiophen-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Various aromatic aldehydes | 4-(Arylmethylideneamino)-5-(thiophen-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Glacial acetic acid, reflux | |

| Symmetrical 4-amino-1,2,4-triazole | Substituted ketones | 4-(Substituted benzylidene amino)-4H-1,2,4-triazoles | Acetic acid | researchgate.net |

Design and Synthesis of Bis-1,2,4-triazole Architectures

The development of molecules containing two 1,2,4-triazole rings, known as bis-1,2,4-triazoles, has garnered significant attention in medicinal and materials chemistry. isres.org These architectures are often designed by linking two triazole units through various spacer groups, leading to compounds with unique structural and functional properties. The synthesis of bis-1,2,4-triazole architectures analogous to 4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol often involves building the bis-heterocyclic system from acyclic precursors or by coupling pre-formed triazole rings.

A prevalent and effective strategy for constructing bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkanes involves the use of dicarboxylic acid dihydrazides as starting materials. nih.govresearchgate.netmdpi.com This approach allows for the introduction of an alkyl chain of varying lengths to bridge the two triazole rings.

One established method involves a one-pot reaction starting from the dihydrazides of dicarboxylic acids such as oxalic, malonic, succinic, and adipic acids. researchgate.netmdpi.com The synthesis proceeds by reacting the dihydrazide with carbon disulfide and potassium hydroxide to yield potassium dithiocarbazates, which then undergo ring closure with an excess of hydrazine hydrate to form the desired bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkanes. researchgate.net This method has been successfully used to prepare a series of bis-triazole compounds. mdpi.com

A detailed synthetic pathway is outlined below:

Preparation of Dihydrazides : Dicarboxylic acid diesters are treated with hydrazine hydrate through hydrazinolysis to produce the corresponding dicarboxylic acid dihydrazides. mdpi.com

Cyclization to Bis-triazoles : The obtained dihydrazides are then cyclized. For instance, reacting diacid hydrazides with carbon disulfide in a basic solution, followed by treatment with hydrazine hydrate, yields bis-4-amino-1,2,4-triazole-3-thiones. nih.gov

The general structure and yields for some synthesized bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkanes are presented in the table below.

| Compound Name | Alkane Bridge (n) | Yield (%) | Melting Point (°C) |

| 4H-4-amino-5-mercapto-3-(4H-4-amino-5-mercapto-1,2,4-triazol-3-yl)-1,2,4-triazole | 0 | 12 | >300 |

| 1,2-bis-(4H-4-amino-5-mercapto-1,2,4-triazol-3-yl)ethane | 2 | 60 | >300 |

| 1,4-bis-(4H-4-amino-5-mercapto-1,2,4-triazol-3-yl)butane | 4 | 45 | >300 |

Data sourced from scientific literature. mdpi.com

Another significant approach involves the synthesis of bis-triazole-thiones linked by an alkyl chain, which can be subsequently alkylated. For example, 5,5'-butane-bis-1,2,4-triazole-3-thiones were prepared by refluxing adipic acid dihydrazide with various isothiocyanates, followed by cyclization in an aqueous potassium hydroxide solution. dovepress.com The resulting bis-triazole-thiones can then be treated with alkyl halides, such as prenyl bromide, to yield S-alkylated products in excellent yields. dovepress.com

Further chemical transformations of these bis-triazole systems include the formation of Schiff bases. The amino groups on the bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkanes can be condensed with various aldehydes, such as benzaldehydes and nitrofurfural diacetate, to produce the corresponding bis-Schiff bases. nih.gov This reaction provides a versatile route to further functionalize the bis-triazole scaffold.

Similarly, bis-Schiff bases can be formed by reacting 4-amino-1,2,4-triazole analogues with bis-aldehydes. nih.govresearchgate.net A series of 1,2/1,3-bis[o-(N-methylidenamino-3-aryl-5-phenyl-4H-1,2,4-triazole-4-yl)phenoxy]ethane/propane derivatives were prepared in good yields through this method. nih.govscispace.com These bis-Schiff bases can be subsequently reduced, for example with sodium borohydride (B1222165) (NaBH₄), to afford the corresponding bis-amino derivatives. nih.govresearchgate.net

The table below summarizes the synthesis of bis-Schiff base derivatives from 4-amino-3,5-diphenyl-4H-1,2,4-triazole and a bis-aldehyde.

| Compound Name | Yield (%) | Melting Point (°C) |

| 1,2-Bis[o-(N-methylidenamino-3,5-diphenyl-4H-1,2,4-triazole-4-yl)-phenoxy]ethane | 79 | 120-121 |

Data sourced from scientific literature. researchgate.net

Another synthetic design involves linking two different heterocyclic systems, where one is a 1,2,4-triazole. For instance, compounds featuring two 1,2,4-triazole rings connected to a central triazolone core via methylene (B1212753) and alkane bridges have been synthesized. mdpi.com The synthesis starts from di-[3(methyl-2-yl-methyl)-4,5-dihydro-1H- dovepress.comnih.govisres.org-triazole-5-one-4yl]-n-alkanes, which are converted in two steps to diacetohydrazides. These intermediates then react with isothiocyanates, and subsequent acidic or basic treatment leads to the formation of bis-triazole-thiol derivatives. mdpi.com

| Compound Name | Alkane Bridge | Yield (%) | Melting Point (°C) |

| 4,4'-(Butane-1,4-diyl)bis(2-((4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazole-3-yl)methyl)-5-methyl-2H-1,2,4-triazole-3(4H)-one) | Butane | 89 | 304-305 |

| 4,4'-(Hexane-1,6-diyl)bis(2-((4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazole-3-yl)methyl)-5-methyl-2H-1,2,4-triazole-3(4H)-one) | Hexane | 81 | 310-311 |

| 4,4'-(Butane-1,4-diyl)bis(2-((4-(4-bromophenyl)-5-mercapto-4H-1,2,4-triazole-3-yl)methyl)-5-methyl-2H-1,2,4-triazole-3(4H)-one) | Butane | 91 | 296-297 |

Data sourced from scientific literature. mdpi.com

These methodologies demonstrate the versatility in the design and synthesis of bis-1,2,4-triazole architectures, allowing for the creation of structurally diverse molecules from readily available starting materials. isres.org

Advanced Spectroscopic and Structural Characterization of 4 Butyl 5 Mercapto 4h 1,2,4 Triazol 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1,2,4-triazole (B32235) derivatives. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional techniques, the precise arrangement of atoms and the electronic environment of the nuclei can be mapped.

Proton NMR (¹H-NMR) Analysis of Substituent Effects

The ¹H-NMR spectrum of 4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol is expected to exhibit characteristic signals corresponding to the protons of the butyl group and the labile protons of the mercapto and hydroxyl/amide groups. The butyl group will present a typical aliphatic splitting pattern: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, a quintet for the next methylene protons, and a triplet for the methylene protons directly attached to the nitrogen atom of the triazole ring.

The chemical shifts of these protons are influenced by the electronic environment of the triazole ring. For comparison, in related N-alkylated triazole derivatives, the N-CH₂ protons appear at distinct chemical shifts. The labile protons, such as the SH of the mercapto group and the NH of the triazole ring (in its thione tautomeric form), typically appear as broad singlets at lower fields. For instance, in some 5-mercapto-1,2,4-triazole derivatives, the SH proton signal is observed around 12.98-13.50 ppm, while the NH proton can appear at even lower fields, sometimes exceeding 14 ppm. nih.govmdpi.com

Table 1: Expected ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Butyl CH₃ | ~0.9 | Triplet |

| Butyl CH₂ | ~1.3-1.4 | Sextet |

| Butyl CH₂ | ~1.6-1.7 | Quintet |

| N-CH₂ | ~3.8-4.0 | Triplet |

| SH | ~13.0 - 14.0 | Broad Singlet |

| NH | ~13.5 - 14.5 | Broad Singlet |

| OH | ~10.0 - 11.0 | Broad Singlet |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The OH and NH signals are exchangeable with D₂O.

Carbon-13 NMR (¹³C-NMR) for Carbon Framework Confirmation

The ¹³C-NMR spectrum provides definitive evidence for the carbon skeleton of the molecule. For this compound, signals corresponding to the four distinct carbon atoms of the butyl group and the two carbons of the triazole ring are expected. The carbons of the butyl group will appear in the aliphatic region of the spectrum.

The triazole ring carbons, C3 and C5, are significantly deshielded due to the presence of adjacent heteroatoms. In analogous 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole, the triazole ring carbons appear at 152.70 ppm and 165.53 ppm, attributed to the N-C=N and N-C=S groups, respectively. nih.gov For the title compound, the C3 carbon, bonded to the hydroxyl group (or existing as a carbonyl in the tautomeric form), and the C5 carbon, bonded to the mercapto group (or as a thiocarbonyl), will have characteristic downfield chemical shifts.

Table 2: Expected ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Butyl CH₃ | ~13-14 |

| Butyl CH₂ | ~19-20 |

| Butyl CH₂ | ~30-32 |

| N-CH₂ | ~45-50 |

| C3 (C-OH/C=O) | ~150-155 |

| C5 (C-SH/C=S) | ~165-170 |

Note: The chemical shifts for the triazole carbons are estimates based on data for similar structures and can be influenced by tautomerism.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unequivocally assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

A ¹H-¹H COSY spectrum would reveal the coupling between the adjacent methylene and methyl protons of the butyl chain, appearing as cross-peaks that confirm their sequential arrangement. An HSQC experiment would show correlations between each proton and the carbon to which it is directly attached. This would definitively link the proton signals of the butyl group to their corresponding carbon signals in the ¹³C-NMR spectrum. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish long-range correlations, for instance, between the N-CH₂ protons and the C3 and C5 carbons of the triazole ring, thereby confirming the point of attachment of the butyl group to the heterocyclic core.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will display absorption bands corresponding to the various functional groups within the molecule. The presence of O-H and N-H stretching vibrations, typically observed as a broad band in the region of 3100-3400 cm⁻¹, would be indicative of the hydroxyl and amino functionalities of the triazole ring. The aliphatic C-H stretching vibrations of the butyl group are expected in the 2850-2960 cm⁻¹ range.

The spectrum will also feature characteristic bands for the triazole ring. The C=N stretching vibration is typically observed around 1615-1634 cm⁻¹. nih.gov The presence of a C=S (thione) group, due to tautomerism, would give rise to a band in the region of 1250-1290 cm⁻¹. mdpi.com The C-O stretching vibration associated with the hydroxyl group is expected around 1260 cm⁻¹. Other bands corresponding to N-N stretching and various bending vibrations will also be present in the fingerprint region of the spectrum.

Table 3: Characteristic FTIR Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H / N-H stretch | 3100 - 3400 | Strong, Broad |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium to Strong |

| S-H stretch | ~2580 | Weak |

| C=N stretch | 1615 - 1634 | Medium |

| C=S stretch | 1250 - 1290 | Medium |

| C-O stretch | ~1260 | Medium |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The 1,2,4-triazole ring is an aromatic heterocycle, and its UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions.

For this compound, the chromophoric system is the triazole ring with its associated mercapto and hydroxyl/oxo groups. The absorption maxima (λ_max) will be influenced by the nature of the substituents and the solvent. The π → π* transitions are typically of high intensity and occur at lower wavelengths, while the n → π* transitions are of lower intensity and appear at higher wavelengths. The presence of the sulfur atom in the mercapto group can lead to additional electronic transitions. Studies on similar triazole derivatives have shown absorption bands in the UV region. The exact position of these bands can be sensitive to the polarity and proton-donating ability of the solvent, which can affect the tautomeric equilibrium of the molecule. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within 1,2,4-triazole derivatives. The presence of chromophoric groups significantly influences the absorption spectra of these compounds. For 5-substituted-3-mercapto-1,2,4-triazoles, the thione (C=S) group, which exists in tautomeric equilibrium with the thiol (S-H) form, acts as a key chromophore. ijsr.net

In ethanolic solutions, these types of compounds typically exhibit two distinct maximum absorption bands. ijsr.net The presence of the C=S group is responsible for a characteristic absorption in the higher wavelength region. ijsr.net

| Wavelength Range (λmax) | Attribution |

|---|---|

| 252-256 nm | Electronic transitions within the triazole ring system |

| 288-298 nm | Electronic transitions associated with the C=S chromophore |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of 1,2,4-triazole derivatives. By ionizing the molecules and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments, MS provides a molecular fingerprint of the compound. Various ionization techniques can be employed to study these molecules, offering insights into their stability and fragmentation pathways. researchgate.netresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique particularly suited for analyzing polar and thermally labile molecules like many triazole derivatives. doi.org In ESI-MS studies of 1,2,4-triazole-3-thiones and related thioacetate (B1230152) salts, fragmentation is induced to understand the structural components of the molecule. researchgate.netresearchgate.net

Common fragmentation patterns observed in related 1,2,4-triazole structures include:

Loss of Substituents: The initial fragmentation often involves the cleavage of substituents from the triazole ring. For instance, groups attached at the N-4 or C-5 positions can be lost as neutral molecules or radicals. researchgate.net

Ring Cleavage: More energetic conditions can lead to the fragmentation of the triazole ring itself, yielding characteristic smaller ions that help confirm the core structure. researchgate.net

Thioacetate Fragmentation: In derivatives containing a thioacetate group, a common fragmentation pathway involves the cleavage of this fragment, which is linked to the triazole cycle. researchgate.net

The study of these fragmentation patterns is crucial for the structural confirmation of newly synthesized compounds and for their detection in various analytical applications. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule with a high degree of confidence. This technique is instrumental in confirming the identity of newly synthesized 1,2,4-triazole derivatives by matching the experimentally measured exact mass to the calculated theoretical mass. mdpi.com The high mass accuracy, often within a few parts per million (ppm), helps to distinguish between compounds with the same nominal mass but different elemental formulas. oup.com

Below are examples of HRMS data for related 4-butyl-4H-1,2,4-triazole derivatives, demonstrating the precision of this technique.

| Compound | Molecular Formula | Calculated Mass (m/z) [M+H]⁺ | Found Mass (m/z) [M+H]⁺ |

|---|---|---|---|

| 3,5-Bis(4-bromophenyl)-4-butyl-4H-1,2,4-triazole | C₁₈H₁₇Br₂N₃ | 433.9862 | 433.9863 |

| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | C₅₂H₄₁N₅ | 736.3440 | 736.3441 |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | C₃₆H₂₇N₃ | 502.2283 | 502.2281 |

Crystallographic Analysis of Triazole Derivatives

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For 1,2,4-triazole derivatives, this technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. researchgate.netnih.gov This information is crucial for understanding the compound's tautomeric form (e.g., keto vs. enol or thione vs. thiol) in the solid state and how molecules pack together in a crystal lattice. researchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction studies on single crystals of 4-butyl-1,2,4-triazole derivatives provide detailed information about their solid-state conformation. By analyzing the diffraction pattern of X-rays passing through a crystal, a complete map of electron density can be generated, revealing the exact position of each atom. This allows for the determination of key structural parameters, including the crystal system, space group, and unit cell dimensions.

The following table presents crystallographic data for two derivatives closely related to the subject compound, illustrating the type of structural information obtained from X-ray diffraction analysis. researchgate.netnih.gov

| Parameter | 4-n-Butyl-5-(4-methylphenyl)-2H-1,2,4-triazol-3(4H)-one researchgate.net | 4-n-Butyl-3-(3-methylphenyl)-1H-1,2,4-triazol-5(4H)-one nih.gov |

|---|---|---|

| Molecular Formula | C₁₃H₁₇N₃O | C₁₃H₁₇N₃O |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pccn | P2₁2₁2₁ |

| Unit Cell Dimensions | ||

| a (Å) | 10.7932(10) | 16.905(5) |

| b (Å) | 31.170(2) | 18.139(5) |

| c (Å) | 7.8465(6) | 8.145(2) |

| Volume (ų) | 2639.8(4) | 2497.5(11) |

| Z (molecules/unit cell) | 8 | 8 |

Theoretical and Computational Chemistry Investigations of 4 Butyl 5 Mercapto 4h 1,2,4 Triazol 3 Ol and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the intricacies of molecular systems. For 4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol, these calculations offer a detailed view of its electronic landscape and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G(d,p), are utilized to optimize the molecular geometry and determine various electronic properties. epstem.netbohrium.com These studies help in comparing theoretical data with experimental results, thereby validating the computational models used. bohrium.com The electronic structure analysis reveals the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gap

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For triazole derivatives, these energies are calculated to predict intramolecular charge transfer and electronic transitions. nih.govresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Analogue 7a | -7.128 | -1.491 | 5.637 |

| Analogue 7b | -6.973 | -1.358 | 5.615 |

| Analogue 7c | -7.144 | -2.526 | 4.618 |

This table presents the calculated HOMO, LUMO, and energy gap values for some N-phenylpropanamide based derivatives of 1,2,4-triazole (B32235), illustrating the influence of different substituents on the electronic properties. nih.gov

Evaluation of Chemical Reactivity Descriptors

Several chemical reactivity descriptors are derived from the HOMO and LUMO energies to quantify the reactivity of a molecule. These include:

Hardness (η) and Softness (σ) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. Softness is the reciprocal of hardness. researchgate.net

Electronegativity (χ) : This descriptor measures the power of an atom or group of atoms to attract electrons towards itself. researchgate.net

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. A higher value indicates a better electrophile. researchgate.netdoi.org

Nucleophilicity (ε) : This is the inverse of the electrophilicity index and describes the nucleophilic character of a molecule. researchgate.netdoi.org

Fraction of Transferred Electrons (ΔN) : This value indicates the number of electrons transferred from an inhibitor molecule to a metal surface, which is relevant in corrosion studies. bohrium.comresearchgate.net

These parameters are calculated using DFT and provide a comprehensive understanding of the molecule's reactivity. researchgate.netresearchgate.net

| Parameter | Definition |

|---|---|

| Hardness (η) | (I - A) / 2 |

| Softness (σ) | 1 / η |

| Electronegativity (χ) | (I + A) / 2 |

| Electrophilicity Index (ω) | χ² / (2η) |

| Nucleophilicity (ε) | 1 / ω |

This table defines the global reactivity descriptors, where I is the ionization potential (approximated as -E_HOMO) and A is the electron affinity (approximated as -E_LUMO). researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Red regions indicate negative potential, corresponding to areas rich in electrons and prone to electrophilic attack, while blue regions signify positive potential, indicating electron-deficient areas susceptible to nucleophilic attack. bhu.ac.in For triazole derivatives, MEP maps often show negative potential around the nitrogen and sulfur atoms, highlighting them as potential sites for electrophilic interaction. researchgate.net

Tautomerism and Conformational Analysis

The structural versatility of this compound is further exemplified by its tautomeric and conformational possibilities.

Theoretical Investigation of Thiol-Thione Tautomerism

The this compound molecule can exist in two tautomeric forms: the thiol form and the thione form. semanticscholar.org Theoretical studies, often employing DFT calculations, are used to determine the relative stability of these tautomers. researchgate.net By calculating the Gibbs free energy of each form, researchers can predict which tautomer is more stable in the gas phase or in solution. researchgate.net For similar mercapto-triazole compounds, studies have shown that the thione form is often the more stable tautomer. researchgate.netjocpr.com This equilibrium between the thiol and thione forms is crucial as it can significantly influence the compound's chemical and biological properties. semanticscholar.orgjocpr.com

Stability of Different Tautomeric Forms

The chemical structure of this compound allows for the existence of several tautomeric forms, primarily due to proton migration between the nitrogen, oxygen, and sulfur atoms of the heterocyclic ring. The principal tautomeric equilibrium to consider is the thione-thiol tautomerism involving the exocyclic sulfur atom and the keto-enol tautomerism involving the exocyclic oxygen atom. This results in multiple potential structures, including the thione-ol, thiol-one, and thiol-ol forms, alongside their respective 4H and 2H isomers.

Quantum chemical investigations into the intramolecular thione-thiol tautomerism of the parent 1,2,4-triazole-3-thione and its disubstituted derivatives have consistently shown that the thione form is the most stable tautomer in the gas phase. nih.govresearchgate.net These computational studies, employing various levels of theory including Hartree-Fock (HF), Density Functional Theory (B3LYP), and Møller–Plesset perturbation theory (MP2), indicate that the thione forms are the predominant species. nih.govresearchgate.net The relative stabilities are influenced by factors such as intramolecular hydrogen bonding and the electronic nature of substituents on the triazole ring. researchgate.net

For substituted 4-amino-5-aryl-1,2,4-triazole-3-thiones, experimental techniques such as HPLC-MS analysis have been used to study the thione-thiol equilibrium in solution. jocpr.com In one such study on 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, it was determined that the thione form is the major component in the tautomeric mixture, with the thiol form being the minor component. jocpr.com This aligns with the general observation that for many similar heterocyclic systems, the thione tautomer is thermodynamically favored over the thiol form. jocpr.com

While specific computational studies on this compound are not extensively documented in the reviewed literature, the established principles from related 1,2,4-triazole derivatives suggest that the thione-ol tautomer would likely be the most stable form. The presence of the butyl group at the N4 position is not expected to significantly alter this fundamental tautomeric preference.

Table 1: Predicted Relative Stability of Tautomeric Forms of this compound

| Tautomeric Form | Predicted Relative Stability | Supporting Evidence |

| Thione-ol | Most Stable | Quantum chemical calculations on parent and substituted 1,2,4-triazole-3-thiones consistently show the thione form to be more stable in the gas phase. nih.govresearchgate.net Experimental data from related compounds in solution also indicate the predominance of the thione tautomer. jocpr.com |

| Thiol-one | Less Stable | The thiol form is generally found to be higher in energy compared to the thione form in computational studies of related 1,2,4-triazole systems. nih.govresearchgate.net |

| Thiol-ol | Least Stable | This form would likely be the least stable due to the disruption of aromaticity and less favorable bond energies compared to the thione and ketone functionalities. |

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between small molecules, such as this compound, and biological macromolecules. These methods are instrumental in drug discovery for predicting the binding affinity and mechanism of action of potential therapeutic agents.

Prediction of Ligand-Target Interactions in Biological Systems

Molecular docking studies on various 1,2,4-triazole derivatives have demonstrated their potential to interact with a wide range of biological targets, including enzymes and receptors. nih.govnih.govnih.gov For instance, derivatives of 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides have been docked into the active site of 15-lipoxygenase (15-LOX), revealing key interactions that contribute to their inhibitory activity. nih.gov These interactions typically involve hydrogen bonds with amino acid residues and hydrophobic interactions that stabilize the ligand-protein complex. nih.gov

In the context of this compound, molecular docking could be employed to predict its binding mode within a specific target's active site. The docking process would involve generating multiple conformations of the ligand and positioning them within the binding pocket of the receptor. The resulting poses are then scored based on a scoring function that estimates the binding affinity. The mercapto and hydroxyl groups of the compound are likely to act as hydrogen bond donors and acceptors, while the butyl group can engage in hydrophobic interactions.

Following molecular docking, molecular dynamics simulations can provide a more dynamic and realistic representation of the ligand-target interactions over time. frontiersin.orgpensoft.netajchem-a.comnih.govnih.gov MD simulations model the movement of atoms and molecules, allowing for the assessment of the stability of the docked complex. frontiersin.org By running simulations for tens to hundreds of nanoseconds, researchers can observe conformational changes in both the ligand and the protein, and calculate binding free energies to more accurately predict binding affinity. pensoft.net For example, MD simulations have been used to investigate the binding mechanism of triazole inhibitors with CYP51, a crucial enzyme in fungi. frontiersin.org These simulations have highlighted the importance of hydrophobic interactions in stabilizing the inhibitor within the binding cavity. frontiersin.org

Table 2: Common Interactions Predicted by Molecular Docking for 1,2,4-Triazole Derivatives

| Type of Interaction | Description | Potential Residues Involved |

| Hydrogen Bonding | The nitrogen atoms of the triazole ring, as well as the mercapto and hydroxyl groups, can form hydrogen bonds with polar amino acid residues in the target's active site. nih.gov | Gln, Arg, Val, Thr, Ser, Glu, His nih.gov |

| Hydrophobic Interactions | The butyl group and the triazole ring itself can engage in hydrophobic interactions with nonpolar residues, contributing to the overall binding affinity. frontiersin.org | Phe, Tyr, Leu, L, Met, Ala, Trp |

| Metal Coordination | In metalloenzymes, the sulfur or nitrogen atoms of the triazole ring can coordinate with metal ions in the active site. mdpi.com | Zinc ions in metallo-β-lactamases mdpi.com |

Coordination Chemistry of 4 Butyl 5 Mercapto 4h 1,2,4 Triazol 3 Ol and Its Metal Complexes

Ligand Design Principles for 1,2,4-Triazole-3-thiols

The efficacy of 1,2,4-triazole-3-thiol derivatives, such as 4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol, as ligands in coordination chemistry is rooted in several key design principles. These molecules are classified as multidentate ligands, possessing multiple potential coordination sites that can bind to a central metal ion.

The primary donor atoms in this compound are the sulfur atom of the mercapto group and the nitrogen atoms within the triazole ring. The presence of both a soft donor atom (sulfur) and hard donor atoms (nitrogen) allows these ligands to coordinate with a wide variety of metal ions.

A crucial aspect of these ligands is their ability to exist in tautomeric forms: the thione and thiol forms. In the solid state and in solution, an equilibrium between these forms can exist. The deprotonation of the thiol (-SH) or thione (=S) group upon complexation is a common feature, leading to the formation of a stable anionic ligand that can form strong bonds with metal centers. This deprotonation is often evidenced by the disappearance of the S-H stretching band in the infrared spectra of the resulting metal complexes.

The arrangement of the donor atoms in 1,2,4-triazole-3-thiols is conducive to the formation of stable chelate rings with metal ions, typically five- or six-membered rings. This chelate effect enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands. The substituent at the N4 position, in this case, a butyl group, can also influence the steric and electronic properties of the ligand, thereby affecting the geometry and stability of the metal complexes formed.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,2,4-triazole-3-thiol ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often an alcohol. The reaction is frequently carried out under reflux to ensure completion. The resulting metal complexes often precipitate from the solution upon cooling and can be purified by recrystallization.

The characterization of these newly synthesized complexes is performed using a combination of analytical and spectroscopic techniques to elucidate their structure and properties. These methods include:

Elemental Analysis: To determine the empirical formula of the complex and verify the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=N, N-N, and C-S bonds, along with the disappearance of the S-H band, provide strong evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites can confirm the complex formation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in understanding the electronic configuration and the geometry of the metal center, particularly for paramagnetic transition metal ions.

Based on studies of analogous 1,2,4-triazole-3-thiol derivatives, the most common coordination mode for this compound is expected to be bidentate, involving chelation through the sulfur atom of the deprotonated mercapto group and one of the adjacent nitrogen atoms of the triazole ring (typically N4). This N,S-bidentate coordination leads to the formation of a stable five-membered chelate ring.

The deprotonation of the thiol group upon coordination is a critical step, resulting in a negatively charged sulfur atom that forms a strong covalent bond with the metal ion. The lone pair of electrons on the N4 nitrogen atom then donates to the metal center, completing the chelate ring. Evidence for this coordination mode is primarily derived from spectroscopic data, particularly the changes observed in the IR and NMR spectra upon complexation.

The spectroscopic and magnetic properties of metal complexes with 4-substituted-5-mercapto-4H-1,2,4-triazol-3-ol ligands provide valuable insights into their structure and bonding.

Spectroscopic Characterization: Infrared spectroscopy is a powerful tool for determining the coordination sites. For metal complexes of ligands similar to this compound, the following observations are typical:

The disappearance of the ν(S-H) band (around 2550-2600 cm⁻¹) indicates the deprotonation of the thiol group and coordination through the sulfur atom.

A shift in the ν(C=N) band of the triazole ring to lower or higher frequencies suggests the involvement of a ring nitrogen atom in coordination.

The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-S bonds.

In ¹H NMR spectra, the signal corresponding to the SH proton disappears upon complexation. The signals of the protons on the butyl group, especially those closest to the triazole ring, may experience a downfield or upfield shift due to the change in the electronic environment upon coordination.

UV-Visible spectra of these complexes typically show bands corresponding to d-d electronic transitions of the metal ion and charge transfer transitions between the metal and the ligand. The position and intensity of these bands are indicative of the coordination geometry.

Magnetic Characterization: Magnetic susceptibility measurements are crucial for determining the geometry of the complexes of paramagnetic metal ions. For instance, Ni(II) complexes of similar ligands have been reported with magnetic moments corresponding to two unpaired electrons in an octahedral or tetrahedral environment. Cu(II) complexes typically show magnetic moments close to the spin-only value for one unpaired electron, consistent with square planar or distorted octahedral geometries. Co(II) complexes can exhibit magnetic moments indicative of either high-spin octahedral or tetrahedral geometries.

A representative table of expected spectroscopic data for a hypothetical metal complex of this compound is provided below, based on findings for analogous compounds.

| Spectroscopic Data | Ligand (L) | [M(L)₂] Complex | Interpretation |

| IR (cm⁻¹) | |||

| ν(S-H) | ~2570 | Absent | Deprotonation and coordination of the sulfur atom. |

| ν(C=N) | ~1620 | Shifted | Involvement of a ring nitrogen atom in coordination. |

| ν(M-N) | - | ~450-500 | Formation of a metal-nitrogen bond. |

| ν(M-S) | - | ~350-400 | Formation of a metal-sulfur bond. |

| ¹H NMR (ppm) | |||

| δ(S-H) | Present | Absent | Confirmation of deprotonation and coordination through sulfur. |

| δ(Butyl protons) | Observed | Shifted | Change in electronic environment upon complexation. |

| UV-Vis (nm) | |||

| Ligand bands | Present | Shifted | Coordination of the ligand to the metal ion. |

| d-d transitions | - | Present | Provides information on the geometry of the metal center. |

| Magnetic Moment (B.M.) | - | Varies | Dependent on the metal ion and its coordination environment (e.g., Ni(II) in octahedral geometry ≈ 2.9-3.4 B.M.). |

Note: This table is illustrative and based on data for analogous compounds. Actual values for complexes of this compound would require experimental verification.

The geometry of metal complexes formed with 1,2,4-triazole-3-thiol ligands is influenced by several factors, including the nature of the metal ion, its oxidation state, the metal-to-ligand ratio, and the steric influence of the substituent on the N4 position of the triazole ring. Based on studies of related ligands, several geometries can be proposed for the metal complexes of this compound.

For divalent transition metal ions like Co(II), Ni(II), and Zn(II), with a 1:2 metal-to-ligand ratio, a tetrahedral geometry is commonly observed. In these complexes, the metal ion is coordinated to the sulfur and a nitrogen atom from two separate ligand molecules.

In the case of Cu(II), a square planar geometry is often favored due to the Jahn-Teller effect. This would also involve coordination with two bidentate ligands.

For some transition metals, particularly with the inclusion of solvent molecules or other co-ligands in the coordination sphere, an octahedral geometry can be adopted. In such cases, the two 1,2,4-triazole-3-thiol ligands would occupy four coordination sites, with the remaining two sites being filled by solvent molecules or other ligands.

| Metal Ion | Common Stoichiometry (M:L) | Proposed Geometry | Supporting Evidence |

| Co(II) | 1:2 | Tetrahedral | Magnetic moment, electronic spectra |

| Ni(II) | 1:2 | Tetrahedral | Magnetic moment, electronic spectra |

| Cu(II) | 1:2 | Square Planar | Magnetic moment, electronic spectra, Jahn-Teller effect |

| Zn(II) | 1:2 | Tetrahedral | Diamagnetic, spectroscopic data |

| Cd(II) | 1:2 | Tetrahedral | Diamagnetic, spectroscopic data |

Note: The proposed geometries are based on trends observed for similar 1,2,4-triazole-3-thiol ligands and would need to be confirmed experimentally for complexes of this compound.

Catalytic Applications of Triazole-Metal Complexes

While the primary focus of research on metal complexes of 1,2,4-triazole-3-thiols has often been on their structural and magnetic properties, there is a growing interest in their potential applications in catalysis. The presence of a coordinatively flexible ligand system and a redox-active metal center can endow these complexes with catalytic activity for a variety of organic transformations.

Metal complexes derived from 1,2,4-triazole-3-thiol ligands are being explored for their catalytic potential in several key organic reactions. The specific catalytic activity is highly dependent on the choice of both the metal and the ligand.

One area of exploration is in cross-coupling reactions . For instance, palladium complexes of ligands structurally related to this compound have shown promise as catalysts in C-C, C-N, and C-S bond-forming reactions. The triazole-thiol ligand can stabilize the palladium center in various oxidation states involved in the catalytic cycle.

Furthermore, copper-triazole complexes are known to be effective catalysts for "click" chemistry , specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. While this is a different isomer of triazole, the fundamental principles of ligand design suggest that complexes of this compound could also exhibit catalytic activity in similar cycloaddition reactions or other copper-catalyzed transformations.

The exploration of the catalytic activity of metal complexes of this compound is still an emerging area. Future research will likely focus on screening these complexes for a broader range of organic transformations and on understanding the structure-activity relationships to design more efficient and selective catalysts.

Mechanistic Studies and Applications of 4 Butyl 5 Mercapto 4h 1,2,4 Triazol 3 Ol in Applied Chemistry

Corrosion Inhibition Mechanisms and Performance

Substituted 1,2,4-triazole (B32235) derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. The following subsections detail the mechanistic aspects of this inhibition, drawing upon studies of analogous compounds.

Adsorption Behavior on Metal Surfaces (e.g., Mild Steel)

The primary mechanism of corrosion inhibition by 4-substituted-5-mercapto-1,2,4-triazole derivatives on mild steel is through adsorption at the metal-solution interface. This process involves the displacement of water molecules from the metal surface and the subsequent interaction of the inhibitor molecules with the steel. The adsorption can occur through physical (electrostatic) or chemical (chemisorption) interactions, or a combination of both.

The presence of heteroatoms such as nitrogen, sulfur, and oxygen in the triazole ring and its substituents plays a crucial role in the adsorption process. These atoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the mild steel surface, leading to the formation of coordinate covalent bonds (chemisorption). Additionally, the aromatic nature of the triazole ring can facilitate π-electron interactions with the metal surface. In acidic solutions, the inhibitor molecules can also become protonated, leading to electrostatic interactions with the negatively charged metal surface (physisorption). The formation of a protective film by these adsorbed molecules effectively blocks the active sites for corrosion, thereby reducing the corrosion rate. acs.orgelsevierpure.comresearchgate.netmdpi.com

Role of Molecular Structure and Electronic Properties in Inhibition Efficiency

The inhibition efficiency of 4-substituted-5-mercapto-1,2,4-triazole derivatives is intrinsically linked to their molecular and electronic structure. Key factors influencing their performance include:

Presence of Heteroatoms: The nitrogen and sulfur atoms in the triazole ring are active centers for adsorption. The sulfur atom in the mercapto group is particularly significant due to its high polarizability and tendency to form strong bonds with metal surfaces. elsevierpure.comresearchgate.net

Substituent Effects: The nature of the substituent at the 4-position of the triazole ring (in this case, a butyl group) influences the electron density distribution in the molecule and its steric properties. Alkyl groups like butyl are electron-donating, which can increase the electron density on the active centers, enhancing their ability to donate electrons to the metal surface and thus improving inhibition efficiency.

Planarity and Molecular Size: A more planar molecular structure and a larger molecular size can lead to greater surface coverage on the metal, resulting in a more effective protective barrier.

Electronic Parameters: Quantum chemical studies on analogous compounds have shown a correlation between electronic parameters and inhibition efficiency. researchgate.netresearchgate.netnih.gov Important parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, leading to better inhibition.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability to accept electrons from the metal surface.

ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electron transfer.

Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.

The following table, derived from studies on similar triazole derivatives, illustrates the relationship between molecular structure and inhibition efficiency.

| Inhibitor | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Reference |

| 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP) | 1.0 x 10-3 | 303 | 97 | elsevierpure.comresearchgate.netmdpi.com |

| 5-(4-pyridyl)-3-mercapto-1,2,4-triazole (PMT) | 0.5 x 10-3 | 303 | 97.1 | researchgate.net |

| 1-benzyl-4-(naphthalen-2-yl)-1H-1,2,3-triazole (BNT) | 100 ppm | Ambient | 91.35 | niscair.res.in |

| (E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT) | 1 x 10-3 | 298 | 91.1 | acs.org |

| (E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (DMTMAT) | 1 x 10-3 | 298 | 94.0 | acs.org |

Langmuir Adsorption Isotherm Analysis

The adsorption behavior of many triazole-based corrosion inhibitors on metal surfaces can be described by the Langmuir adsorption isotherm. niscair.res.innih.govrdd.edu.iq This model assumes the formation of a monolayer of the inhibitor on the metal surface, with each active site on the surface holding one inhibitor molecule. The Langmuir isotherm is represented by the equation:

C / θ = 1 / Kads + C

where:

C is the concentration of the inhibitor,

θ is the surface coverage (calculated from the inhibition efficiency),

Kads is the equilibrium constant of the adsorption process.

A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm. The value of Kads provides information about the strength of the adsorption. A high value of Kads suggests strong adsorption and, consequently, better corrosion inhibition.

The standard free energy of adsorption (ΔG°ads) can be calculated from the Kads value using the following equation:

ΔG°ads = -RT ln(55.5 Kads)

where:

R is the universal gas constant,

T is the absolute temperature,

Structure Activity Relationship Sar and Mechanistic Insights in Biological Research for 4 Butyl 5 Mercapto 4h 1,2,4 Triazol 3 Ol Derivatives

Antimicrobial Activity and Mechanisms

The 1,2,4-triazole (B32235) nucleus is a core component of several clinically important antimicrobial agents. nih.gov Research into its derivatives has revealed potent activity against a range of bacterial and fungal pathogens, driven by specific structural modifications that enhance their efficacy and spectrum. ujmm.org.ua

Derivatives of 1,2,4-triazole have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and, in some cases, Gram-negative bacteria such as Escherichia coli. nih.gov The antibacterial potency is highly dependent on the nature and position of substituents on the triazole core and associated rings.

A study on Schiff bases derived from a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold revealed that all synthesized compounds exhibited strong antibacterial activity against S. aureus, with some showing efficacy superior to the standard drug streptomycin. nih.gov However, these particular derivatives were inactive against E. coli. nih.gov In contrast, another series of nalidixic acid-based 1,2,4-triazole-3-thione derivatives was found to be highly active against the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov

The substitution pattern plays a critical role. For instance, 4-amino-5-aryl-4H-1,2,4-triazole derivatives with a 4-trichloromethyl group on the phenyl ring at the C-3 position showed the highest activity, equivalent to ceftriaxone. nih.gov Similarly, hybrids of 1,2,4-triazole with fluoroquinolones exhibited excellent activity against a broad spectrum of pathogens, including E. coli and S. aureus, with Minimum Inhibitory Concentration (MIC) values as low as 0.12 to 1.95 µg/mL. nih.gov The presence of a 4-bromophenyl moiety has also been identified as crucial for potent antibacterial effects in certain series. nih.gov

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound Class/Derivative | Bacterial Strain | Activity Metric | Observed Activity | Reference |

|---|---|---|---|---|

| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Qualitative | Strong activity, superior to Streptomycin | nih.gov |

| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Escherichia coli | Qualitative | No activity | nih.gov |

| 1,2,4-Triazole-fluoroquinolone hybrids | E. coli, S. aureus | MIC | 0.12 - 1.95 µg/mL | nih.gov |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | MIC | 0.264 mM | nih.gov |

| Clinafloxacin-1,2,4-triazole hybrids with 4-fluorophenyl group | Methicillin-resistant S. aureus (MRSA) | MIC | 0.25 µg/mL | nih.gov |

| 4H-1,2,4-triazole-5-(4-Bromophenoxymethyl)-3-(4-nitroBenzyl) sulfide | Staphylococcus aureus | Inhibition Zone | 24 mm | hacettepe.edu.tr |

| 4H-1,2,4-triazole-5-(4-Bromophenoxymethyl)-3-(4-nitroBenzyl) sulfide | Escherichia coli | Inhibition Zone | 22 mm | hacettepe.edu.tr |

The 1,2,4-triazole scaffold is famously a cornerstone of modern antifungal therapy, present in drugs like fluconazole (B54011) and itraconazole. ujmm.org.ua Consequently, extensive research has been conducted on novel derivatives targeting fungal pathogens, especially the opportunistic yeast Candida albicans.

The antifungal efficacy of these derivatives is profoundly influenced by their chemical structure. For example, a series of triazole compounds featuring a 1,2,3-benzotriazin-4-one moiety demonstrated more potent activity against C. albicans than reference drugs, with MIC values ranging from 0.0156 to 2.0 μg/mL. nih.gov Structure-activity relationship studies revealed that electron-withdrawing groups like -NO₂ and -CF₃ at the 7-position of the benzotriazine ring enhanced this activity. nih.gov

Another study on hybrid benzothiazolyl-triazole analogues identified 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione as a particularly potent agent, with an MIC value of 0.39 μg/mL against C. albicans. ekb.eg Similarly, certain triazole-alcohols have shown higher activity than fluconazole against both fluconazole-susceptible and fluconazole-resistant Candida isolates, with MICs as low as 0.063 mg/mL. nih.gov

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives Against Candida albicans

| Compound Class/Derivative | MIC Value | Reference |

|---|---|---|

| 1,2,4-Triazoles with 1,2,3-benzotriazine-4-one | 0.0156 - 2.0 µg/mL | nih.gov |

| 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 0.39 µg/mL | ekb.eg |

| Triazole-alcohols | 0.063 - 1 mg/mL | nih.gov |

| Triazoles with benzoxyl phenyl isoxazole (B147169) side chain | < 0.008 - 1 µg/mL | ekb.eg |

| 1,2,4-Triazole-linked thiazolidin-4-one with 2-Br substituent | 200 µg/mL | ekb.eg |

The antimicrobial action of 1,2,4-triazole derivatives is often attributed to their ability to inhibit crucial microbial enzymes. For antifungal agents, the primary mechanism involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This disruption of the fungal cell membrane leads to cell death. ujmm.org.ua

For antibacterial activity, the mechanisms can be more varied. Docking studies have suggested that some 1,2,4-triazole derivatives act by inhibiting glucosamine-6-phosphate synthase, an enzyme involved in the bacterial cell wall assembly. nih.gov Other potential mechanisms include the inhibition of dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis. nih.gov Molecular docking studies of certain 5-mercapto-1,2,4-triazole derivatives against thymidine (B127349) phosphorylase from E. coli have shown favorable binding affinities, suggesting this enzyme as a potential target. nih.gov

Enzyme Inhibition Studies

Beyond their direct antimicrobial effects, 1,2,4-triazole derivatives are recognized as potent inhibitors of various mammalian enzymes implicated in a range of diseases, including inflammation and diabetes.

Cathepsin B: This cysteine protease is involved in pathological processes like cancer progression. nih.govresearchgate.net Novel 1,2,4-triazole derivatives have been synthesized and shown to exhibit significant inhibitory activity against Cathepsin B at low concentrations (10⁻⁷ M). nih.gov

15-Lipoxygenase (15-LOX): As a key enzyme in the biosynthesis of pro-inflammatory lipid mediators, 15-LOX is a target for anti-inflammatory drug development. nih.gov A series of N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides demonstrated potent inhibitory activity against soybean 15-LOX, with IC₅₀ values as low as 0.36 µM. nih.govresearchgate.net Other series, such as N-furfurylated 4-chlorophenyl-1,2,4-triazole acetamides, also showed significant, albeit weaker, inhibition with IC₅₀ values around 17.43 µM. mdpi.com

Alpha-amylase and Alpha-glucosidase: These enzymes are critical for carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Several 1,2,4-triazole derivatives have emerged as potent dual inhibitors of both enzymes. One study reported triazole-bearing bis-hydrazones with IC₅₀ values as low as 0.70 µM against α-amylase and 1.10 µM against α-glucosidase, significantly more potent than the standard drug acarbose. acs.orgacs.org Another series also demonstrated potent dual inhibition, with IC₅₀ values of 0.19 µg/mL (α-amylase) and 0.27 µg/mL (α-glucosidase), again surpassing acarbose. researchgate.net

Table 3: Enzyme Inhibitory Activity of Selected 1,2,4-Triazole Derivatives

| Enzyme | Compound Class/Derivative | Activity (IC₅₀ / % Inhibition) | Reference |

|---|---|---|---|

| Cathepsin B | Benzenesulfonamide-bearing 1,2,4-triazoles | Significant inhibition at 10⁻⁷ M | nih.gov |

| 15-Lipoxygenase | N-substituted phenylpiperdine-1-carboxamides (Compound 7e) | 0.36 ± 0.15 µM | nih.govresearchgate.net |

| 15-Lipoxygenase | N-furfurylated 4-chlorophenyl-1,2,4-triazole methylacetamides | 17.43 - 19.35 µM | mdpi.com |

| Alpha-amylase | Triazole-bearing bis-hydrazone (Compound 17) | 0.70 ± 0.05 µM | acs.orgacs.org |

| Alpha-glucosidase | Triazole-bearing bis-hydrazone (Compound 17) | 1.10 ± 0.05 µM | acs.orgacs.org |

| Alpha-amylase | Triazole derivative (Compound 4) | 0.19 ± 0.01 µg/mL | researchgate.net |

| Alpha-glucosidase | Triazole derivative (Compound 4) | 0.27 ± 0.01 µg/mL | researchgate.net |

Molecular docking studies have provided critical insights into how these triazole derivatives interact with their target enzymes, guiding further rational drug design.

For 15-LOX inhibitors , studies have shown that the binding affinity is a result of a combination of hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.govresearchgate.net The amide bond is often essential for inhibition, and hydrophobic terminals on the molecule can enhance lipophilicity and activity. mdpi.com Docking confirmations revealed that potent derivatives form hydrogen bonds with key amino acid residues like Gln598, Arg260, and Thr443, which stabilizes the ligand-enzyme complex. nih.gov

In the case of α-amylase and α-glucosidase inhibitors , SAR analysis has highlighted the importance of specific substituents. The presence of electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO₂), has been shown to significantly enhance inhibitory activity. acs.org In one series, derivatives with acetyl and bromo substituents were found to be crucial for potent inhibition. researchgate.net These groups likely enhance binding through electronic effects, leading to a more stable inhibitor-enzyme complex. researchgate.net

For Cathepsin B , molecular modeling supports the in vitro findings, confirming that the triazole derivatives can be effectively accommodated within the enzyme's active site. nih.govresearchgate.net The interaction often involves the catalytic triad (B1167595) of amino acids crucial for the enzyme's function.

Antioxidant Activity and Free Radical Scavenging

Derivatives of 1,2,4-triazole are recognized for their antioxidant properties, which are crucial in combating oxidative stress implicated in numerous diseases.

Evaluation using Assays (e.g., DPPH, ABTS)

The antioxidant potential of 1,2,4-triazole derivatives is commonly evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov In one study, a series of novel mercapto-1,2,4-triazole compounds were synthesized and their antioxidant capabilities were quantified. nih.gov One particular derivative demonstrated a significant ABTS IC50 value of 0.397 μM, which was comparable to the standard antioxidant, ascorbic acid (IC50 = 0.87 μM). nih.gov Another study investigating phenol-substituted 1,2,4-triazole derivatives found that compound 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol showed strong DPPH and ABTS radical scavenging activity, with IC50 values of 7.12±2.32 µg/mL and 4.59±4.19 µg/mL, respectively. japsonline.com These assays measure the ability of the compounds to donate a hydrogen atom or an electron to neutralize the stable free radicals, with the resulting color change being measured spectrophotometrically. nih.govresearchgate.net

Anthelmintic Activity

Research into the biological activities of 1,2,4-triazole derivatives has extended to their potential as anthelmintic agents. mdpi.com In a study evaluating a series of these compounds against the nematode model Rhabditis sp., certain derivatives demonstrated significant activity. mdpi.com Notably, compounds featuring a methylidene group showed stronger anthelmintic effects than their isomerized counterparts. mdpi.com Two specific derivatives, compounds 12 and 14 from the study, exhibited anthelmintic activity higher than that of the reference drug albendazole (B1665689), identifying them as promising candidates for further development. mdpi.com The structural similarity of the 1,2,4-triazole ring to the diazole moiety found in established anthelmintic drugs like albendazole and mebendazole (B1676124) provides a rationale for investigating these compounds for antiparasitic activity. mdpi.com Other studies have also noted that certain 1,n-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) alkanes possess anthelmintic properties. mdpi.com

Anticancer Activity: Mechanistic Investigations

The anticancer potential of 1,2,4-triazole derivatives is an area of intensive research, with studies focusing on their cytotoxic effects on various cancer cell lines and the underlying molecular mechanisms. brieflands.comnih.govnih.gov

Cytotoxicity Studies on Cancer Cell Lines

Derivatives of 4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol have demonstrated significant cytotoxic activity against a range of human cancer cell lines. In one study, newly synthesized N-(5-mercapto-4H-1,2,4-triazol-3-yl)-2-phenylacetamide derivatives were tested against Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cells. brieflands.com Many of these compounds showed remarkable cytotoxicity, with one chlorinated derivative exhibiting an IC50 value of 3.2 ± 0.6 μM against Hela cells. brieflands.com

Another investigation focused on 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety, testing them against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. nih.gov The synthesized compounds were generally more cytotoxic against the melanoma cell line, with EC50 values in the range of 2–17 µM. nih.gov Further studies have confirmed the antiproliferative effects of various triazole derivatives on cell lines such as breast carcinoma (MCF7), colon cancer (SW480), and prostate cancer (PC-3). nih.govresearchgate.netresearchgate.net